molecular formula C15H11FN2O3S2 B2512908 N-(1,3-benzothiazol-6-yl)-2-(4-fluorobenzenesulfonyl)acetamide CAS No. 922920-45-4

N-(1,3-benzothiazol-6-yl)-2-(4-fluorobenzenesulfonyl)acetamide

Cat. No.: B2512908
CAS No.: 922920-45-4
M. Wt: 350.38
InChI Key: UHYHEQPGWJCZEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzothiazol-6-yl)-2-(4-fluorobenzenesulfonyl)acetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzothiazole ring, a fluorobenzene sulfonyl group, and an acetamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-6-yl)-2-(4-fluorobenzenesulfonyl)acetamide typically involves the following steps:

    Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate oxidizing agent.

    Introduction of Fluorobenzene Sulfonyl Group: The fluorobenzene sulfonyl group is introduced via sulfonylation, where 4-fluorobenzenesulfonyl chloride reacts with the benzothiazole derivative in the presence of a base such as triethylamine.

    Acetamide Formation: The final step involves the acylation of the intermediate product with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-6-yl)-2-(4-fluorobenzenesulfonyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles like ammonia, primary amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Sulfides, thiols

    Substitution: Amino derivatives, thiol derivatives

Scientific Research Applications

N-(1,3-benzothiazol-6-yl)-2-(4-fluorobenzenesulfonyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-6-yl)-2-(4-fluorobenzenesulfonyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to specific active sites, inhibiting or modulating the activity of the target molecules. This interaction can lead to various biological effects, including antimicrobial or anticancer activity, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzothiazol-6-yl)-3-(4-fluorobenzenesulfonyl)propanamide
  • N-(1,3-benzothiazol-6-yl)-2-(4-chlorobenzenesulfonyl)acetamide
  • N-(1,3-benzothiazol-6-yl)-2-(4-methylbenzenesulfonyl)acetamide

Uniqueness

N-(1,3-benzothiazol-6-yl)-2-(4-fluorobenzenesulfonyl)acetamide stands out due to the presence of the fluorobenzene sulfonyl group, which imparts unique electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with molecular targets, such as in drug design and development.

Properties

IUPAC Name

N-(1,3-benzothiazol-6-yl)-2-(4-fluorophenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2O3S2/c16-10-1-4-12(5-2-10)23(20,21)8-15(19)18-11-3-6-13-14(7-11)22-9-17-13/h1-7,9H,8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHYHEQPGWJCZEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)CC(=O)NC2=CC3=C(C=C2)N=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.